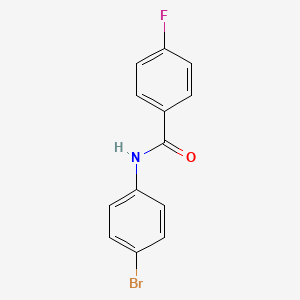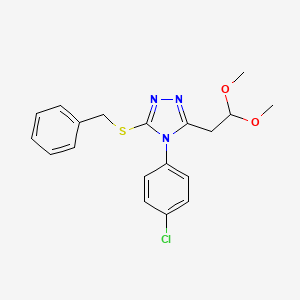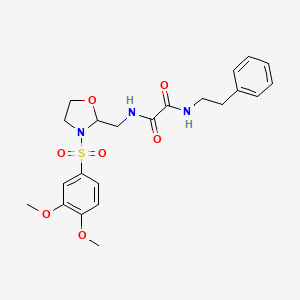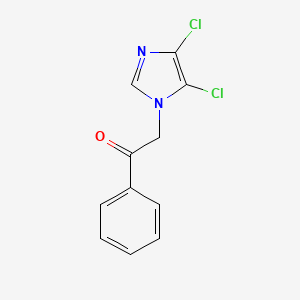![molecular formula C27H23N3O2 B2646936 5-benzyl-3-(4-ethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866727-87-9](/img/structure/B2646936.png)
5-benzyl-3-(4-ethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, is likely to be quite complex. It appears to contain multiple ring structures, including a dioxino ring, a pyrazolo ring, and a quinoline ring. These ring structures are likely to influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the pyrazolo and quinoline rings might participate in electrophilic substitution reactions or act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of aromatic rings, the types and positions of substituents, and the overall size and shape of the molecule would all play a role .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Characterization : Quinoxaline derivatives, such as the synthesized isoxazolquinoxalin derivative, have been studied for their crystal structure, DFT calculations, and Hirshfeld surface analysis. These compounds exhibit potential anti-cancer activity through molecular docking studies (Abad et al., 2021).
- Environmental-Friendly Synthesis : L-Proline-catalyzed synthesis offers an environmentally advantageous method for producing structurally complex heterocyclic compounds, highlighting the importance of green chemistry in pharmaceutical synthesis (Rajesh et al., 2011).
Pharmaceutical Applications
- Antimicrobial Activity : New pyrazoline and pyrazole derivatives have shown significant antibacterial and antifungal activities, pointing towards their potential as pharmaceutical agents (Hassan, 2013).
- Pharmacological Assessment : Pharmacological analyses of pyrazoloquinoline and benzoquinoline derivatives have identified them as inhibitors with potential pharmaceutical applications, including neuroprotection against neuronal death (Silva et al., 2011).
Material Science and Catalysis
- Catalyst Development : The synthesis of pincer complexes with quinoline derivatives has implications in catalysis, particularly in ketone reduction, showcasing the versatility of heterocyclic compounds in chemical transformations (Facchetti et al., 2016).
- Optical Properties and Applications : The study of structural and optical properties of pyrazoloquinoline derivatives as thin films opens up potential applications in optoelectronic devices (Zeyada et al., 2016).
Future Directions
properties
IUPAC Name |
17-benzyl-14-(4-ethylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-2-18-8-10-20(11-9-18)26-22-17-30(16-19-6-4-3-5-7-19)23-15-25-24(31-12-13-32-25)14-21(23)27(22)29-28-26/h3-11,14-15,17H,2,12-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQJXXLERJZKTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-3-(4-ethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,4-dichlorophenyl)-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2646856.png)
![2-Chloro-1-[3-(trifluoromethyl)morpholin-4-yl]propan-1-one](/img/structure/B2646857.png)
![5-(Furan-2-yl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2646858.png)
![2,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2646860.png)
![2-(4-chlorophenoxy)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2646862.png)
![tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2646863.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2646866.png)


![1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2646874.png)

![2-Bromo-5-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2646876.png)